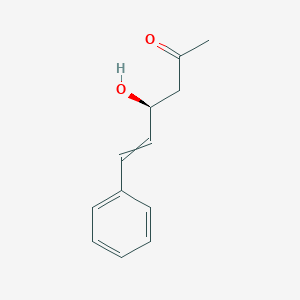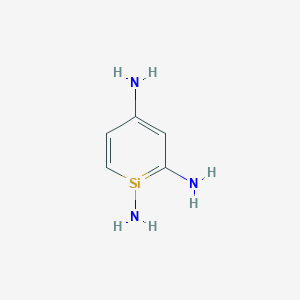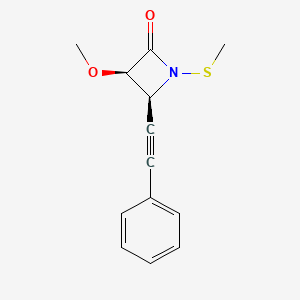
(4S)-4-Hydroxy-6-phenylhex-5-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-4-Hydroxy-6-phenylhex-5-en-2-one is an organic compound characterized by its unique structure, which includes a hydroxyl group, a phenyl group, and an enone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-Hydroxy-6-phenylhex-5-en-2-one typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the aldol condensation of benzaldehyde with a suitable enolate, followed by selective reduction and hydroxylation steps. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-throughput screening for catalysts and reaction conditions can significantly enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-Hydroxy-6-phenylhex-5-en-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The enone moiety can be reduced to form a saturated alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.
Reduction: Catalysts such as Pd/C (Palladium on carbon) or NaBH₄ (Sodium borohydride) are employed.
Substitution: Conditions often involve Lewis acids like AlCl₃ (Aluminum chloride) for Friedel-Crafts reactions.
Major Products
Oxidation: Formation of 4-oxo-6-phenylhex-5-en-2-one.
Reduction: Formation of 4-hydroxy-6-phenylhexan-2-one.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, (4S)-4-Hydroxy-6-phenylhex-5-en-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereoselective reactions and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving hydroxylation and enone reduction. It serves as a model substrate for understanding the mechanisms of these enzymatic processes.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit activity against various biological targets, making them candidates for drug development.
Industry
In the industrial sector, this compound is utilized in the production of fine chemicals and pharmaceuticals. Its reactivity and functional groups make it a versatile intermediate in the synthesis of various products.
Mechanism of Action
The mechanism of action of (4S)-4-Hydroxy-6-phenylhex-5-en-2-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, while the enone moiety can participate in Michael addition reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(4R)-4-Hydroxy-6-phenylhex-5-en-2-one: The enantiomer of the compound, differing in stereochemistry.
4-Hydroxy-6-phenylhex-5-en-2-one: The racemic mixture containing both (4S) and (4R) forms.
4-Oxo-6-phenylhex-5-en-2-one: The oxidized form of the compound.
Uniqueness
(4S)-4-Hydroxy-6-phenylhex-5-en-2-one is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological targets. This stereochemical specificity makes it a valuable compound for studying chiral effects in chemical and biological systems.
Properties
CAS No. |
645401-50-9 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
(4S)-4-hydroxy-6-phenylhex-5-en-2-one |
InChI |
InChI=1S/C12H14O2/c1-10(13)9-12(14)8-7-11-5-3-2-4-6-11/h2-8,12,14H,9H2,1H3/t12-/m1/s1 |
InChI Key |
UXFOPBHZBIELIF-GFCCVEGCSA-N |
Isomeric SMILES |
CC(=O)C[C@@H](C=CC1=CC=CC=C1)O |
Canonical SMILES |
CC(=O)CC(C=CC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B12591724.png)

![4,4'-[Butane-1,4-diylbis(methylazanediyl)]dibutanenitrile](/img/structure/B12591729.png)
![1,1'-[Ethane-1,2-diylbis(oxy)]bis[3-(bromomethyl)benzene]](/img/structure/B12591730.png)

![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(3-pyridazinyl)-](/img/structure/B12591737.png)
![Trichloro[(hept-1-en-1-yl)oxy]silane](/img/structure/B12591742.png)

![4-Methyl-1,2,3,4-tetrahydrobenzo[f]quinoline-8-carbonitrile](/img/structure/B12591754.png)
![1-Ethyl-1-[3-(trimethoxysilyl)propyl]hydrazine](/img/structure/B12591770.png)
![4-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]piperidin-1-yl}butan-1-amine](/img/structure/B12591775.png)


